The synthesis of tert-butyl-5-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate typically involves several steps that can include the use of various reagents and conditions. One common method is the reaction of tert-butyl 2,2-dimethyloxazolidine-3-carboxylate with a formylating agent, such as formic acid or its derivatives.
The synthesis process can be optimized by adjusting parameters such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of tert-butyl-5-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate features a five-membered ring containing one nitrogen atom and one oxygen atom, along with a tert-butyl group and a hydroxymethyl substituent.
Tert-butyl-5-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate is involved in various chemical reactions that are significant in organic synthesis.
These reactions highlight the compound's versatility as an intermediate in organic synthesis.
The mechanism of action for tert-butyl-5-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate involves its interactions with biological targets at the molecular level.
Understanding these interactions is crucial for developing therapeutic agents based on this compound.
Tert-butyl-5-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate exhibits several notable physical and chemical properties that influence its behavior in various applications.
The applications of tert-butyl-5-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate span various fields including medicinal chemistry and materials science.
This compound's diverse applications underscore its importance in both academic research and industrial processes.
Chiral oxazolidine carboxylates represent a cornerstone of contemporary asymmetric synthesis, enabling precise stereochemical control in complex molecule construction. Among these, tert-butyl-5-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate exemplifies a structurally sophisticated scaffold that bridges fundamental chemistry and advanced applications. Characterized by a rigid oxazolidine heterocycle, stereodefined chiral centers, and orthogonal protecting groups, this compound family facilitates synthetic routes unattainable through conventional methodologies. Its emergence responds to escalating demands for enantiopure pharmaceuticals and functional materials where three-dimensional architecture dictates biological and material properties. The strategic incorporation of tert-butoxycarbonyl (Boc) and hydroxymethyl moieties—coupled with ring-stabilizing geminal dimethyl groups—creates a versatile molecular platform that resists racemization while offering multiple diversification sites [1] [6].
The molecular architecture of tert-butyl-5-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate (C₁₁H₂₁NO₄, MW 231.29 g/mol) integrates three critical functional elements that define its synthetic utility. The oxazolidine ring establishes a chiral environment that directs stereoselective transformations, while the Boc group provides acid-labile protection for the nitrogen atom—a feature indispensable in peptide and alkaloid synthesis. The hydroxymethyl substituent serves as a chemical handle for further elaboration through oxidation, esterification, or nucleophilic substitution. Crucially, the geminal dimethyl groups at C2 confer conformational rigidity and prevent ring tautomerization that could compromise stereochemical integrity [1] [8].
Table 1: Key Molecular Properties of Tert-butyl-5-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate Isomers
CAS Number | Stereochemistry | Molecular Formula | Molecular Weight (g/mol) | Storage Conditions |
---|---|---|---|---|
2550997-82-3 | (S)-enantiomer | C₁₁H₂₁NO₄ | 231.29 | Not specified |
2089651-32-9 | Not specified | C₁₁H₂₁NO₄ | 231.29 | Not specified |
108149-65-1 | (S)-enantiomer | C₁₁H₂₁NO₄ | 231.29 | Sealed, 2-8°C |
172097-56-2 | (4S,5S)-diastereomer | C₁₂H₂₃NO₄ | 245.32 | Not specified |
196964-59-7 | Not specified | C₁₁H₂₁NO₄ | 231.29 | Sealed, 2-8°C |
The compound’s stereochemical purity significantly influences its performance. The (S)-enantiomer (CAS 108149-65-1) exhibits a specific rotation of [α]²⁰/D = +24° (c=2, CHCl₃), enabling precise chiral induction when incorporated into synthetic sequences [6]. Computational descriptors further reveal balanced lipophilicity (LogP ≈1.35) and polarity (TPSA ≈59 Ų), facilitating solubility in both organic and aqueous-organic media—a critical property for reaction design [8]. These attributes collectively position the molecule as a privileged building block for pharmaceuticals, agrochemicals, and chiral catalysts.
The evolution of oxazolidine carboxylates parallels advancements in stereoselective synthesis during the late 20th century. Initial research focused on amino alcohol protection strategies, where conventional acyclic protectants suffered from side reactions and stereochemical erosion. The development of cyclic carbamates addressed these limitations by locking conformational flexibility and preventing epimerization. tert-Butyl-5-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate emerged as an optimized derivative wherein the Boc group enhanced stability under basic conditions while remaining cleavable under mild acids—complementing Fmoc/t-Bu orthogonal protection schemes [5] [6].
Table 2: Key Milestones in Oxazolidine Carboxylate Development
Timeframe | Development Phase | Technical Advance | Impact on Compound Availability |
---|---|---|---|
1990s | Early Cyclic Carbamate Research | Discovery of stereocontrolled oxazolidine formation from serine derivatives | Lab-scale synthesis protocols established |
Early 2000s | Commercialization of Enantiopure Forms | Chromatographic resolution enabling >97% ee production | TCI Chemicals catalog listing (CAS 108149-65-1) |
2010s | Expanded Supplier Landscape | Multi-gram synthesis optimization (e.g., AiFChem, Ambeed) | Global distribution networks established |
2020s | Diastereomer-Specific Variants | (4S,5S)-isomer development (CAS 172097-56-2) | Specialized applications in nucleoside synthesis |
Commercial availability expanded significantly post-2010, with suppliers including TCI Chemicals (purity >97%) and AiFChem providing catalog access to both enantiopure and racemic forms [2] [6]. This transition from bespoke synthesis to commercial building blocks accelerated adoption across industrial R&D. The compound’s ascendancy as a synthon reflects its dual functionality: the oxazolidine nitrogen participates in acylations and alkylations, while the hydroxymethyl group undergoes selective oxidation to aldehydes or carboxylic acids—enabling divergent synthetic pathways from a single precursor [5] [8].
Contemporary investigations prioritize three interconnected objectives that leverage the compound’s structural features for synthetic innovation. First, stereoconserved transformations seek to exploit the chiral environment for asymmetric C–C bond formation. Recent studies demonstrate its efficacy in generating β-amino alcohols with >99% ee via nucleophilic ring-opening—a critical step in β-adrenergic agent synthesis [6] [8]. Second, orthogonal deprotection methodologies aim to selectively remove the Boc group or hydrolyze the oxazolidine ring without compromising stereochemistry. Emerging photolabile and enzymatic cleavage strategies show promise for streamlined deprotection in complex systems [5].
Table 3: Current Research Objectives and Technical Approaches
Research Objective | Technical Strategy | Target Applications | Key Metrics |
---|---|---|---|
Stereoselective C–H Functionalization | Directed metalation at C4/C5 positions | Non-proteinogenic amino acid synthesis | Enantiomeric excess (>98%), Yield (>80%) |
Oxazolidine Ring as Chiral Auxiliary | Diastereoselective alkylation followed by auxiliary cleavage | Chiral amine pharmaceuticals | Diastereomer ratio (>20:1), Purity (GC>97%) |
Tandem Deprotection-Functionalization | Acidolysis with concurrent in situ acylation | Peptide segment coupling | Reaction time (<2 hr), Epimerization (<1%) |
Hydroxymethyl Derivatization | Enzymatic oxidation to carboxylic acid analogues | Functionalized proline derivatives | Conversion (>95%), Selectivity (no overoxidation) |
Third, modular assembly approaches utilize the hydroxymethyl group for constructing molecular hybrids. Proof-of-concept studies have generated pyrrolidine-based HIV protease inhibitors and iminosugar C-glycosides by integrating the scaffold into larger architectures [4] [8]. Future trajectories emphasize sustainable synthesis—replacing stoichiometric reagents with catalytic systems—and computational prediction of stereochemical outcomes using machine learning models trained on existing reaction datasets. These initiatives collectively aim to transform this synthon from a protective intermediate into an active chiral director for next-generation asymmetric catalysis [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: